Dehydroevodiamine (DHE) is a bioactive quinazoline alkaloid isolated from the fruit of Evodia rutaecarpa, a plant widely used in traditional Chinese medicine. Research has shown that DHE possesses a variety of pharmacological properties, including anticholinesterase activity, anti-inflammatory effects, cardiovascular modulation, and potential therapeutic effects on chronic diseases such as Alzheimer's and chronic atrophic gastritis. This comprehensive analysis will delve into the mechanism of action of DHE and its applications across various fields, drawing on findings from multiple research studies.
DHE has been identified as a potent inhibitor of acetylcholinesterase (AChE), exhibiting this activity in a dose-dependent and non-competitive manner with an IC50 value of 37.8 µM1. This inhibition of AChE is significant because it leads to increased levels of acetylcholine in the brain, which can counteract memory impairment and cognitive decline associated with conditions like Alzheimer's disease. DHE's antiamnesic effects have been demonstrated in vivo, where it reversed scopolamine-induced memory impairment more potently than tacrine, a drug approved for Alzheimer's disease1 4.
In the context of inflammation, DHE has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 murine macrophages2. This suppression is linked to the inhibition of nuclear factor-kappa B (NF-κB) activation, a key transcription factor in the inflammatory response. Additionally, DHE has been found to inhibit nitric oxide production in cultured murine macrophages by interfering with both the priming signal initiated by IFN-γ and iNOS protein synthesis8.
DHE exhibits hypotensive effects, primarily through vasodilation, as evidenced by a more significant decrease in diastolic pressure than systolic pressure in anesthetized rats3. The hypotensive action of DHE may be mediated through prostaglandin synthesis and can be partly abolished by indomethacin, a nonsteroidal anti-inflammatory drug3. Furthermore, DHE has been reported to have antiarrhythmic properties, which may be due to its inhibitory effects on various ionic currents in cardiac myocytes, including the delayed rectifier potassium current (Ik) and the sodium-dependent inward current (INa)6 9.
In a study on chronic atrophic gastritis (CAG), DHE demonstrated therapeutic effects by down-regulating serum biochemical indices and alleviating histological damage of gastric tissue. It also showed protective effects against mitochondrial dysfunction and inhibited cell migration and invasion, potentially through the regulation of the HIF-1α/VEGF angiogenesis pathway5. Additionally, DHE ameliorated indomethacin-induced gastric injury by inhibiting the ERK and p38 signaling pathways7.
DHE's anticholinesterase and antiamnesic activities suggest its potential as a therapeutic agent for Alzheimer's disease and other memory impairment disorders. It has been shown to improve memory deficits induced by both scopolamine and beta-amyloid peptide, indicating its potential for improving cognitive function1 4.
The anti-inflammatory properties of DHE make it a candidate for treating inflammatory conditions. It has been shown to ameliorate gastric injury and inflammation, suggesting its use in gastrointestinal disorders2 7 8.
The cardiovascular effects of DHE, including its hypotensive and antiarrhythmic actions, indicate its potential application in treating hypertension and arrhythmias. Its ability to modulate ionic currents in cardiac cells and suppress triggered arrhythmias could be beneficial in managing cardiac dysfunctions3 6 9 10.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7